molecular formula C9H6N2OS2 B13807761 (5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate CAS No. 90418-62-5

(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate

Cat. No.: B13807761
CAS No.: 90418-62-5
M. Wt: 222.3 g/mol
InChI Key: AELRCMOKRQCWMR-UHFFFAOYSA-N
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Description

(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate is an organic compound with the molecular formula C9H6N2OS2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate typically involves the reaction of 5-hydroxy-2-mercaptobenzothiazole with methyl thiocyanate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate is unique due to the presence of both hydroxy and thiocyanate groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications .

Properties

CAS No.

90418-62-5

Molecular Formula

C9H6N2OS2

Molecular Weight

222.3 g/mol

IUPAC Name

(5-hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate

InChI

InChI=1S/C9H6N2OS2/c10-5-13-4-9-11-7-3-6(12)1-2-8(7)14-9/h1-3,12H,4H2

InChI Key

AELRCMOKRQCWMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)N=C(S2)CSC#N

Origin of Product

United States

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